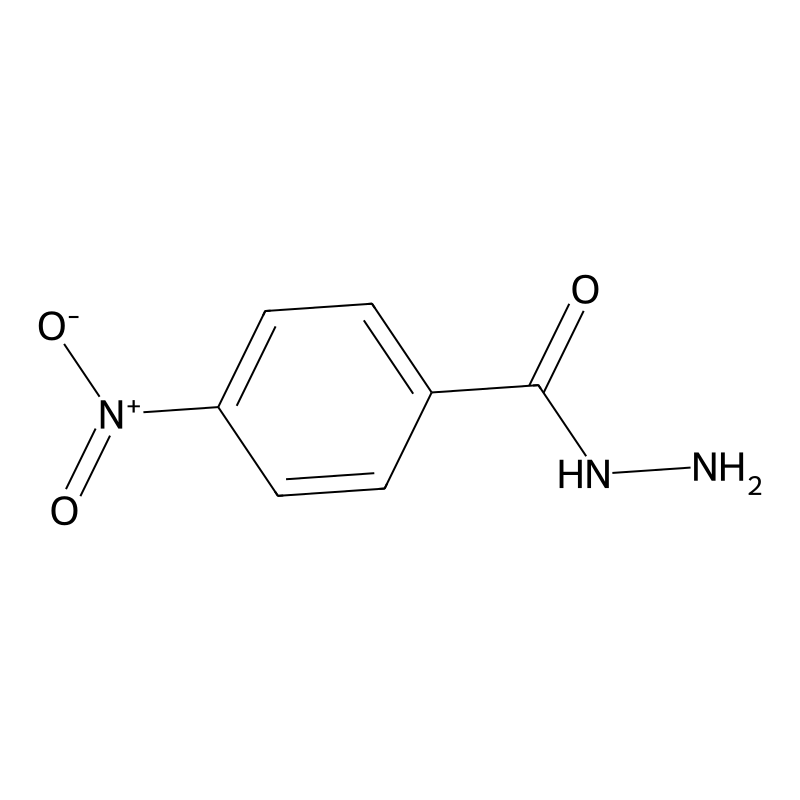

4-Nitrobenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Precursor Molecule

- Synthesis of Schiff Bases: 4-Nitrobenzohydrazide readily reacts with aldehydes and ketones to form Schiff bases. These compounds, also known as azomethines, possess various applications in medicinal chemistry, material science, and coordination chemistry [, ].

- Synthesis of Heterocyclic Compounds: 4-Nitrobenzohydrazide can be employed as a starting material for the synthesis of diverse heterocyclic compounds, which are cyclic molecules containing atoms other than carbon in the ring. These heterocycles exhibit a wide range of biological activities and are prevalent in pharmaceuticals and natural products [].

Potential Biological Activities

While research is ongoing, 4-Nitrobenzohydrazide itself has shown potential for various biological activities, including:

- Antimicrobial activity: Studies indicate that 4-Nitrobenzohydrazide and its derivatives exhibit antibacterial and antifungal properties []. Further research is needed to determine their efficacy and potential applications.

- Antioxidant activity: Certain studies suggest that 4-Nitrobenzohydrazide possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress []. However, more research is required to confirm these findings and understand the underlying mechanisms.

4-Nitrobenzohydrazide is an organic compound with the chemical formula CHNO. It consists of a hydrazine moiety attached to a nitro-substituted benzene ring. This compound is characterized by its yellow crystalline appearance and is known for its reactivity and biological properties. The presence of the nitro group significantly influences its chemical behavior, making it a valuable compound in various chemical syntheses and biological studies.

- Condensation Reactions: It can react with aldehydes to form hydrazones, which are important intermediates in organic synthesis .

- Nucleophilic Substitution: The hydrazine nitrogen can act as a nucleophile, allowing for substitutions with electrophiles .

- Coordination Chemistry: It forms complexes with metal ions, demonstrating potential anticancer activity when coordinated with copper(II) ions .

4-Nitrobenzohydrazide exhibits notable biological activities, including:

- Antimicrobial Properties: Preliminary studies indicate that derivatives of 4-nitrobenzohydrazide possess antimicrobial and tuberculostatic activities .

- Anticancer Activity: When complexed with metal ions such as copper(II), it shows enhanced anticancer effects, suggesting its potential as a therapeutic agent .

Several methods exist for synthesizing 4-nitrobenzohydrazide:

- Direct Hydrazination: Reacting 4-nitrobenzoic acid with hydrazine hydrate under acidic conditions.

- Acylation of Hydrazine: Treating hydrazine with 4-nitrobenzoyl chloride in an anhydrous solvent like dichloromethane .

- Reflux Method: Mixing 4-nitrobenzaldehyde with hydrazine in methanol, followed by refluxing to yield the desired product .

4-Nitrobenzohydrazide finds applications in various fields:

- Pharmaceuticals: Used as a precursor for synthesizing bioactive compounds.

- Analytical Chemistry: Employed in the development of analytical methods for detecting nitro compounds.

- Material Science: Investigated for its potential use in creating new materials due to its reactivity.

Studies have shown that 4-nitrobenzohydrazide interacts with various biological systems:

- Molecular Docking Studies: These studies suggest that 4-nitrobenzohydrazide can bind effectively to certain biological targets, indicating potential therapeutic applications .

- Hydrogen Bonding Interactions: In crystal structures, intermolecular hydrogen bonds involving methanol molecules have been observed, which may influence its solubility and reactivity .

Several compounds share structural or functional similarities with 4-nitrobenzohydrazide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzohydrazide | Contains a benzene ring and hydrazine | Lacks the nitro group, resulting in different reactivity. |

| 2-Nitrobenzohydrazide | Similar structure but with a nitro group at position 2 | Different biological activity profile compared to 4-nitro derivatives. |

| 4-Aminobenzohydrazide | Contains an amino group instead of a nitro group | Exhibits different chemical properties and reactivity. |

| N-Methyl-4-nitrobenzohydrazide | Methylated version of 4-nitrobenzohydrazide | Enhanced lipophilicity may affect biological activity. |

These comparisons illustrate that while 4-nitrobenzohydrazide shares common features with other compounds, its unique nitro substitution contributes to distinct chemical properties and biological activities.

4-Nitrobenzohydrazide emerged as a derivative of 4-nitrobenzoic acid, first synthesized through classical oxidation methods. Early routes involved the oxidation of 4-nitrotoluene using dichromate or oxygen. A notable advancement occurred in polymer chemistry, where nitration of polystyrene followed by oxidation improved para/ortho selectivity due to steric hindrance from the polymer backbone. Modern synthetic approaches, such as microwave-assisted reactions, have reduced reaction times from hours to minutes while maintaining high yields (e.g., 81% for cadmium complexes).

Fundamental Chemical Properties

4-Nitrobenzohydrazide exhibits distinct physicochemical characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 181.15 g/mol | |

| Melting point | 210–214°C | |

| Solubility | Soluble in acetone, methanol | |

| pKa | 2.77 (acidic), 11.17 (basic) | |

| Spectral data (IR) | ν(C=O): 1650 cm⁻¹; ν(N–H): 3300 cm⁻¹ |

The crystal structure, resolved via X-ray diffraction, reveals a planar benzohydrazide core with a nitro group at the para position, facilitating hydrogen bonding and coordination chemistry.

Academic Significance in Organic Synthesis

As a bifunctional ligand, 4-nitrobenzohydrazide participates in condensation reactions to form hydrazones (e.g., N'-arylidene derivatives) and serves as a precursor for heterocycles like 1,3,4-oxadiazoles. Its ability to coordinate transition metals (Cu, Cd, Sn) has led to complexes with demonstrated DNA-binding and anticancer properties.

Conventional Hydrazide Formation Techniques

The conventional synthesis of 4-nitrobenzohydrazide primarily follows the traditional hydrazinolysis pathway involving ester intermediates [17]. The most established method begins with the preparation of ethyl 4-nitrobenzoate through esterification of 4-nitrobenzoic acid with ethanol in the presence of sulfuric acid as a catalyst [21]. This initial step typically requires reflux conditions for 12-18 hours and achieves yields ranging from 80-85% [13].

The subsequent hydrazinolysis reaction involves treating the ethyl 4-nitrobenzoate with hydrazine hydrate under reflux conditions [21]. The conventional heating method requires extended reaction times of 1.5-12 hours depending on the specific conditions employed [13]. The overall yield for this two-step conventional approach ranges from 64-86%, with combined reaction times of 15-28 hours [13].

Research has demonstrated that the conventional method exhibits certain limitations, particularly regarding time efficiency and overall productivity [9]. The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, followed by elimination of ethanol to form the desired hydrazide product [30]. Temperature control is critical during this process, as excessive heating can lead to decomposition of both the starting materials and the product [23].

The conventional approach has been extensively studied for various benzohydrazide derivatives, with 4-nitrobenzohydrazide showing characteristic melting points and spectroscopic properties that confirm successful synthesis [17]. Nuclear magnetic resonance spectroscopy typically reveals diagnostic signals for the hydrazide protons and the aromatic nitro-substituted benzene ring [17].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant advancement in 4-nitrobenzohydrazide preparation, offering substantial improvements in reaction efficiency and time reduction [7] [9]. This methodology utilizes microwave irradiation to accelerate the hydrazinolysis reaction, achieving completion in significantly shorter timeframes compared to conventional heating methods [11].

The microwave-assisted approach can be implemented as either a single-step direct conversion from carboxylic acid to hydrazide or as an accelerated version of the traditional two-step process [11] [13]. In the single-step method, 4-nitrobenzoic acid is directly treated with hydrazine hydrate under microwave irradiation for 4-12 minutes, achieving yields of 82-96% [13]. This represents a dramatic reduction in reaction time compared to the conventional 15-28 hour process [13].

Optimized microwave conditions typically involve power settings of 300 watts at temperatures of 250 degrees Celsius under solvent-free conditions [13]. The reaction proceeds through the same nucleophilic substitution mechanism as the conventional method, but the enhanced molecular motion induced by microwave heating dramatically accelerates the process [7].

Comparative studies have demonstrated that microwave-assisted synthesis provides yields comparable to or exceeding those of conventional methods while requiring significantly less time and energy [9]. For methyl salicylate hydrazinolysis, microwave irradiation for three minutes achieved 61.1% yield, representing substantial improvement over conventional reflux methods that require approximately six hours [31]. The microwave approach also eliminates the need for prolonged heating and reduces the risk of thermal decomposition [11].

The efficiency of microwave-assisted synthesis has been attributed to the uniform heating and enhanced mass transfer that occurs under microwave irradiation conditions [7]. This methodology has proven particularly valuable for industrial applications where time efficiency and energy conservation are critical considerations [11].

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies represent an environmentally sustainable approach to 4-nitrobenzohydrazide preparation, aligning with green chemistry principles [12] [13]. These techniques eliminate the need for organic solvents while maintaining or improving reaction efficiency and product yields [6].

The solvent-free approach typically involves neat reaction conditions where 4-nitrobenzoic acid or its ester is directly combined with hydrazine hydrate without additional solvent media [13]. Under microwave irradiation, this solvent-free system achieves rapid conversion with excellent yields [11]. The absence of solvent simplifies the reaction workup procedure and reduces environmental impact while eliminating solvent recovery and disposal concerns [13].

Mechanochemical synthesis represents another solvent-free approach that has been successfully applied to hydrazide formation [12]. This methodology employs mechanical grinding or ball milling to facilitate the reaction between starting materials [6]. Liquid-assisted grinding techniques have shown particular promise, where small amounts of liquid are added to facilitate the mechanochemical process without constituting a true solvent system [12].

Research has demonstrated that solvent-free conditions often provide superior reaction kinetics compared to solution-phase reactions [6]. The high concentration of reactants in the absence of diluting solvents promotes more efficient molecular collisions and faster reaction rates [12]. Additionally, the solid-state environment can provide unique selectivity advantages that are not observed in solution-phase chemistry [6].

The solvent-free methodology has been successfully extended to various substituted benzohydrazides, demonstrating broad applicability across different substrate types [12]. Optimization studies have identified optimal temperature ranges and reaction times that maximize yield while minimizing side product formation [6].

Catalytic Oxidation Routes

Catalytic oxidation represents an alternative synthetic strategy for 4-nitrobenzohydrazide preparation, particularly when starting from hydrazine precursors or related nitrogen-containing compounds [15] [16]. While less commonly employed than traditional hydrazinolysis methods, catalytic oxidation offers unique advantages in specific synthetic contexts [14].

The oxidative approach typically involves the controlled oxidation of aromatic hydrazine derivatives using mild oxidizing agents [15]. Bobbitt's salt has emerged as an effective, recyclable oxidant for this transformation, operating through a polar hydride transfer mechanism [15]. This metal-free oxoammonium reagent facilitates oxidation under mild conditions while avoiding the use of stoichiometric heavy metal oxidants [15].

Research has demonstrated that catalytic oxidation proceeds through hydride abstraction from the nitrogen center, followed by formation of the desired hydrazide product [15]. The reaction typically requires 75 minutes at room temperature and shows good tolerance for various electronic substituents on the aromatic ring [15]. Electron-rich substrates generally undergo oxidation more readily than electron-deficient systems [15].

Computational studies have revealed that the oxidation mechanism involves a facile hydride transfer with an activation free energy of only 4.7 kilocalories per mole [15]. The process proceeds through a well-defined transition state with subsequent proton transfer steps that are essentially barrierless [15]. Hammett analysis has confirmed the electrophilic nature of the oxidation process, with a rho value of negative 1.97 indicating positive charge buildup in the rate-limiting step [15].

Alternative catalytic systems have been explored for hydrazide synthesis, including iron-based, copper-based, and TEMPO-catalyzed aerobic oxidations [15]. These methods offer potential advantages for large-scale synthesis but may require specialized equipment for effective air or light penetration [15].

Process Optimization and Yield Enhancement

Process optimization for 4-nitrobenzohydrazide synthesis involves systematic evaluation of reaction parameters to maximize yield, minimize reaction time, and improve product quality [19] [32]. Key variables include temperature, stoichiometry, solvent selection, and catalyst loading, each of which significantly impacts the overall synthetic outcome [16] .

Temperature optimization studies have revealed optimal ranges for different synthetic approaches [19]. For conventional hydrazinolysis, temperatures between 60-80 degrees Celsius provide the best balance between reaction rate and product stability [23]. Microwave-assisted synthesis typically operates at higher temperatures of 150-250 degrees Celsius due to the rapid heating and cooling capabilities of microwave irradiation [13].

Stoichiometric optimization involves careful control of the hydrazine hydrate to substrate ratio [16]. Excess hydrazine typically improves conversion but requires additional purification steps to remove unreacted starting material . Research has demonstrated that 1.2-1.5 equivalents of hydrazine hydrate provide optimal results for most synthetic protocols [19].

| Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Conventional Reflux | 15-28 hours | 60-80 | 64-86 | Well-established, reliable |

| Microwave-Assisted | 4-12 minutes | 250 | 82-96 | Rapid, energy-efficient |

| Solvent-Free | 3-5 minutes | 150-200 | 85-91 | Environmentally friendly |

| Catalytic Oxidation | 75 minutes | 25 | 52-84 | Mild conditions, recyclable catalyst |

Reaction monitoring techniques play a crucial role in process optimization . Thin-layer chromatography provides real-time assessment of reaction progress, while high-performance liquid chromatography enables precise quantification of product formation and impurity levels [35]. Nuclear magnetic resonance spectroscopy serves as the primary tool for product identification and purity assessment [31].

Purification optimization focuses on developing efficient isolation procedures that maintain product quality while minimizing losses [25]. Recrystallization from appropriate solvents, typically ethanol or methanol, provides high-purity 4-nitrobenzohydrazide with characteristic melting points [26]. Crystal structure analysis has revealed important intermolecular interactions that influence the physical properties and stability of the final product [25].

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant